molecular formula C10H9FN2 B8814954 (7-Fluoroquinolin-6-yl)methanamine

(7-Fluoroquinolin-6-yl)methanamine

Cat. No.: B8814954
M. Wt: 176.19 g/mol
InChI Key: VYSMJCHIPNCNJL-UHFFFAOYSA-N
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Description

(7-Fluoroquinolin-6-yl)methanamine is a fluorinated quinoline derivative with a methanamine substituent at position 6 of the quinoline core. Its molecular formula is C₁₀H₁₀FN₂, with an average molecular mass of approximately 177.20 g/mol.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(7-fluoroquinolin-6-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H,6,12H2

InChI Key

VYSMJCHIPNCNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Quinoline vs. Indole Derivatives

  • (6-Fluoro-7-methyl-1H-indol-2-yl)methanamine (): Core: Indole ring system (C₈H₆N) with fluorine and methyl substituents. Molecular Formula: C₁₀H₁₁FN₂. This structural variation may alter bioavailability and target selectivity compared to quinoline analogs .

Halogen-Substituted Quinoline Derivatives

  • (7-Bromoquinolin-6-yl)methanamine (): Core: Quinoline with bromine at position 5. Molecular Formula: C₁₀H₉BrN₂. Key Differences: Bromine’s larger atomic radius and lower electronegativity vs. fluorine may reduce electronegative withdrawal effects but enhance hydrophobic interactions. This could influence binding to targets like bacterial DNA gyrase or kinases .

Functional Group Variations

  • Thiourea Derivatives of Methanamine (): Example: Thiourea-linked (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. Key Differences: The thiourea group (-NH-CS-NH₂) enhances hydrogen-bonding and metal-chelating capabilities, contributing to antibacterial and antifungal activities (e.g., against Staphylococcus aureus and Pseudomonas aeruginosa). This contrasts with the primary amine in (7-Fluoroquinolin-6-yl)methanamine, which may limit such interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Formula Substituents Bioactivity (Reported) Reference
(7-Fluoroquinolin-6-yl)methanamine Quinoline C₁₀H₁₀FN₂ F (C7), CH₂NH₂ (C6) Not explicitly reported
(6-Fluoro-7-methyl-1H-indol-2-yl)methanamine Indole C₁₀H₁₁FN₂ F (C6), CH₃ (C7), CH₂NH₂ (C2) Not explicitly reported
(7-Bromoquinolin-6-yl)methanamine Quinoline C₁₀H₉BrN₂ Br (C7), CH₂NH₂ (C6) Used as synthetic intermediate
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole C₁₄H₁₂ClN₃ Cl (C4), CH₂NH₂ (C1) Inhibits wheat germination (plant model)
Thiourea-linked methanamine derivatives Biphenyl-tetrazole Variable Thiourea (-NH-CS-NH₂) Antibacterial (MIC: 12.5–50 µg/mL)

Research Findings and Mechanistic Insights

Antimicrobial Activity

  • Thiourea Derivatives : Demonstrated moderate to strong activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values comparable to ciprofloxacin in some cases. The thiourea group likely disrupts bacterial membrane integrity or enzyme function .
  • Quinoline/Bromine Analogs: Bromine-substituted quinolines are often precursors for antibiotics (e.g., fluoroquinolones), but (7-Bromoquinolin-6-yl)methanamine’s role in direct antimicrobial activity remains uncharacterized .

Structural-Activity Relationships (SAR)

  • Fluorine vs. Bromine’s bulkiness may favor hydrophobic pockets in targets .
  • Methanamine Position: In indole derivatives, the methanamine group at position 2 (vs. quinoline’s position 6) may alter binding orientation in receptor pockets, as seen in serotonin receptor analogs .

Limitations and Gaps

  • No direct in vitro or in vivo data for (7-Fluoroquinolin-6-yl)methanamine were found in the evidence.

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